molecular formula C17H18N2O4 B4391356 N-cyclohexyl-5-(2-nitrophenyl)-2-furamide

N-cyclohexyl-5-(2-nitrophenyl)-2-furamide

Cat. No. B4391356
M. Wt: 314.34 g/mol
InChI Key: KJCOAUVZDAEXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-5-(2-nitrophenyl)-2-furamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. Inhibition of GABA aminotransferase leads to increased levels of GABA in the brain, which can have a range of effects on behavior and physiology. In

Mechanism of Action

N-cyclohexyl-5-(2-nitrophenyl)-2-furamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. This leads to increased levels of GABA, which can have a range of effects on behavior and physiology. GABA is a neurotransmitter that inhibits brain activity, and increased levels of GABA can lead to reduced anxiety, sedation, and anticonvulsant effects.
Biochemical and Physiological Effects:
N-cyclohexyl-5-(2-nitrophenyl)-2-furamide has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to increase GABA levels in the brain, leading to reduced anxiety, sedation, and anticonvulsant effects. It has also been shown to enhance cognitive function and memory. In addition, N-cyclohexyl-5-(2-nitrophenyl)-2-furamide has been investigated as a potential treatment for addiction, particularly cocaine addiction.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-5-(2-nitrophenyl)-2-furamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a useful tool for studying the role of GABA in behavior and physiology. It is also relatively easy to synthesize and has been optimized to produce high yields of pure N-cyclohexyl-5-(2-nitrophenyl)-2-furamide. However, there are also limitations to using N-cyclohexyl-5-(2-nitrophenyl)-2-furamide in lab experiments. It has a short half-life in vivo, meaning that it may not be effective for long-term treatments. In addition, it has not yet been extensively studied in humans, so its safety and efficacy in humans are not well understood.

Future Directions

There are several future directions for research on N-cyclohexyl-5-(2-nitrophenyl)-2-furamide. One area of interest is its potential as a treatment for addiction, particularly cocaine addiction. Another area of interest is its potential as a cognitive enhancer and treatment for cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to understand the safety and efficacy of N-cyclohexyl-5-(2-nitrophenyl)-2-furamide in humans. Overall, N-cyclohexyl-5-(2-nitrophenyl)-2-furamide has the potential to be a useful tool for studying the role of GABA in behavior and physiology, as well as a potential therapeutic agent for a range of disorders.

Scientific Research Applications

N-cyclohexyl-5-(2-nitrophenyl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been investigated as a potential treatment for addiction, particularly cocaine addiction. In addition, N-cyclohexyl-5-(2-nitrophenyl)-2-furamide has been shown to enhance cognitive function and memory in animal models.

properties

IUPAC Name

N-cyclohexyl-5-(2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-17(18-12-6-2-1-3-7-12)16-11-10-15(23-16)13-8-4-5-9-14(13)19(21)22/h4-5,8-12H,1-3,6-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCOAUVZDAEXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724713
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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